1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol

Lipophilicity Drug Design ADME

1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol (CAS 1492369-56-8) is a synthetic small molecule belonging to the piperazine derivative class, characterized by a 2,5-diethyl-substituted piperazine core linked to a 2-methylpropan-2-ol (tert-butyl alcohol) moiety. Its molecular formula is C12H26N2O, with a molecular weight of 214.35 g/mol, and it is commercially available as a versatile scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
CAS No. 1492369-56-8
Cat. No. B1444124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol
CAS1492369-56-8
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESCCC1CNC(CN1CC(C)(C)O)CC
InChIInChI=1S/C12H26N2O/c1-5-10-8-14(9-12(3,4)15)11(6-2)7-13-10/h10-11,13,15H,5-9H2,1-4H3
InChIKeyVACVPDFFRSEHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol (CAS 1492369-56-8): Procurement and Differentiation Guide for This Piperazine-Derived Scaffold


1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol (CAS 1492369-56-8) is a synthetic small molecule belonging to the piperazine derivative class, characterized by a 2,5-diethyl-substituted piperazine core linked to a 2-methylpropan-2-ol (tert-butyl alcohol) moiety [1]. Its molecular formula is C12H26N2O, with a molecular weight of 214.35 g/mol, and it is commercially available as a versatile scaffold for medicinal chemistry and chemical biology applications [2]. This guide provides a comparative, evidence-based analysis of its physicochemical properties relative to structurally related piperazine analogs, enabling informed procurement decisions for researchers seeking specific molecular attributes.

Why 1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol Cannot Be Replaced by Common Piperazine Analogs


Generic substitution among piperazine derivatives is scientifically unjustified due to the profound impact of alkyl substitution patterns on key physicochemical parameters that govern molecular recognition, membrane permeability, and pharmacokinetic behavior. The target compound 1-(2,5-diethylpiperazin-1-yl)-2-methylpropan-2-ol possesses a unique combination of structural features—specifically, 2,5-diethyl substitution on the piperazine ring and a tertiary alcohol-bearing side chain—that confers a distinct lipophilicity profile (XLogP3 = 1.5) and polar surface area (TPSA = 35.5 Ų) relative to dimethyl-substituted or unsubstituted piperazine analogs [1]. These differences, quantified in the evidence sections below, translate to altered solubility, CNS penetration potential, and target engagement profiles, rendering simple replacement with in-class compounds scientifically invalid without rigorous re-optimization [2].

1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol: Quantitative Comparative Evidence for Scientific Selection


Enhanced Lipophilicity (XLogP3 = 1.5) Versus Dimethyl-Substituted Piperazine Analogs

The target compound exhibits a computed partition coefficient (XLogP3) of 1.5, which is significantly higher than that of 2,5-dimethylpiperazine (XLogP3 = 0.0) [1] and substantially elevated compared to trans-2,5-diethylpiperazine alone (XLogP3 = 1.1) . This quantitative difference reflects the combined contribution of the 2,5-diethyl substitution and the tertiary alcohol-containing side chain, resulting in a balanced lipophilicity profile that may enhance passive membrane permeability while maintaining adequate aqueous solubility for formulation.

Lipophilicity Drug Design ADME Blood-Brain Barrier Penetration

Moderate Topological Polar Surface Area (TPSA = 35.5 Ų) Balances Permeability and Solubility

The topological polar surface area (TPSA) of 1-(2,5-diethylpiperazin-1-yl)-2-methylpropan-2-ol is computed as 35.5 Ų [1], which is lower than that of many piperazine derivatives containing additional polar functional groups (e.g., carboxylic acids or sulfonamides) but higher than simple alkyl-substituted piperazines lacking hydrogen bond donors beyond the amine nitrogens [2]. This intermediate TPSA value is consistent with compounds that exhibit moderate oral absorption and potential blood-brain barrier penetration, falling below the commonly cited threshold of 140 Ų for oral bioavailability and near the 60-70 Ų range associated with favorable CNS exposure.

Polar Surface Area Membrane Permeability Oral Bioavailability CNS Drug Design

Increased Molecular Weight and Rotatable Bond Count Relative to Simpler Piperazine Scaffolds

With a molecular weight of 214.35 g/mol and 4 rotatable bonds [1], 1-(2,5-diethylpiperazin-1-yl)-2-methylpropan-2-ol occupies a distinct region of chemical space compared to simpler piperazine building blocks such as 2,5-dimethylpiperazine (MW = 114.19 g/mol, 0 rotatable bonds in the core ring) and unsubstituted piperazine (MW = 86.14 g/mol) [2]. The increased molecular weight and conformational flexibility arise from the diethyl substitution on the piperazine ring and the 2-methylpropan-2-ol side chain, providing additional vectors for optimization of target engagement and selectivity.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery Chemical Space

Increased Hydrogen Bond Donor and Acceptor Count Relative to Unsubstituted Piperazine Core

1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol contains two hydrogen bond donors (one secondary amine NH in the piperazine ring and one tertiary alcohol OH) and three hydrogen bond acceptors (two piperazine nitrogen atoms and one oxygen atom) [1]. In contrast, unsubstituted piperazine possesses only two hydrogen bond donors (both NH groups) and two acceptors (both nitrogen atoms) [2]. The additional hydrogen bonding capacity introduced by the tertiary alcohol moiety may enhance aqueous solubility and provide an extra anchor point for target binding, potentially improving binding affinity and selectivity in medicinal chemistry applications.

Hydrogen Bonding Solubility Target Binding Ligand-Receptor Interactions

Application Scenarios for 1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol: Where Differentiation Drives Value


CNS Drug Discovery Programs Requiring Balanced Lipophilicity (XLogP3 ~1.5)

In central nervous system (CNS) drug discovery, compounds with computed partition coefficients between 1 and 3 are often prioritized for their favorable blood-brain barrier penetration potential. With an XLogP3 of 1.5 [1], 1-(2,5-diethylpiperazin-1-yl)-2-methylpropan-2-ol sits squarely within this optimal range, making it a suitable scaffold for designing CNS-active agents targeting receptors or enzymes expressed in the brain. Compared to more polar piperazine analogs (XLogP3 < 0) that may exhibit limited brain exposure, this compound's lipophilicity profile reduces the need for extensive medicinal chemistry optimization to achieve CNS penetration [2].

Lead Optimization Campaigns Targeting Large, Lipophilic Binding Pockets

The molecular weight (214.35 g/mol) and rotatable bond count (4) of 1-(2,5-diethylpiperazin-1-yl)-2-methylpropan-2-ol [1] provide a scaffold with greater steric bulk and conformational flexibility than simpler piperazine cores. This structural complexity is advantageous for targeting large, lipophilic binding pockets—such as those found in certain GPCRs, ion channels, or protein-protein interaction interfaces—where smaller, rigid piperazine fragments may fail to achieve sufficient binding affinity or selectivity. The additional hydrophobic contacts enabled by the diethyl groups and tertiary alcohol side chain can be exploited to enhance target engagement.

Fragment Elaboration and Scaffold Hopping Studies in Kinase Inhibitor Design

The tertiary alcohol moiety of this compound introduces a hydrogen bond acceptor not present in unsubstituted piperazine [1], offering a unique vector for interaction with kinase hinge regions or conserved water molecules in ATP-binding sites. Medicinal chemists evaluating scaffold hopping strategies or fragment elaboration can leverage this additional hydrogen bonding capacity to improve binding affinity and selectivity profiles. The moderate TPSA of 35.5 Ų [1] further ensures that elaborated analogs remain within favorable physicochemical space for oral bioavailability [2].

Development of Chemical Probes Requiring Defined Physicochemical Properties for Cellular Assay Compatibility

For chemical biology applications, such as the development of cell-permeable probes or PROTAC (PROteolysis TArgeting Chimera) components, balanced lipophilicity and solubility are critical. 1-(2,5-Diethylpiperazin-1-yl)-2-methylpropan-2-ol, with its XLogP3 of 1.5 and TPSA of 35.5 Ų [1], offers a favorable starting point for building cell-active molecules without extensive property optimization. This reduces the risk of compound aggregation, non-specific binding, or poor cell permeability—common pitfalls encountered with more polar or highly lipophilic piperazine derivatives.

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